p-Chlorophenylbutylene oxide
CAS No.: 59363-17-6
Cat. No.: VC21343115
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 59363-17-6 |
---|---|
Molecular Formula | C10H11ClO |
Molecular Weight | 182.64 g/mol |
IUPAC Name | 2-[2-(4-chlorophenyl)ethyl]oxirane |
Standard InChI | InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 |
Standard InChI Key | XGQOGVGIYGXEDR-UHFFFAOYSA-N |
SMILES | C1C(O1)CCC2=CC=C(C=C2)Cl |
Canonical SMILES | C1C(O1)CCC2=CC=C(C=C2)Cl |
Physical and Chemical Properties
Estimated Physical Properties
Based on structurally similar compounds like 1-(4-chlorophenyl)-1-t-butyl-ethylene oxide, we can estimate certain physical properties of p-chlorophenylbutylene oxide. The molecular weight would likely be in the range of 210-225 g/mol, with potential variation depending on the exact structural arrangement. The compound would likely appear as a colorless to pale yellow liquid or crystalline solid at room temperature, with moderate to low water solubility but good solubility in organic solvents like acetone, as observed with related compounds .
Table 1: Estimated Physical Properties of p-Chlorophenylbutylene Oxide Compared to Related Compounds
Chemical Reactivity
The epoxide ring in p-chlorophenylbutylene oxide would confer specific reactivity patterns characteristic of oxiranes. The three-membered ring experiences significant ring strain, making it susceptible to nucleophilic attack, particularly in acidic conditions. This reactivity is a defining feature of epoxides and would be expected to dominate the chemical behavior of p-chlorophenylbutylene oxide.
Key reactive properties likely include:
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Ring-opening reactions with nucleophiles (water, alcohols, amines)
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Potential for polymerization reactions
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Reactions with acids to form halohydrins
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Potential for rearrangement under certain conditions
The presence of the p-chlorophenyl group would also influence reactivity by affecting the electron distribution within the molecule, potentially making the epoxide carbon adjacent to the aromatic ring more susceptible to nucleophilic attack compared to the carbon attached to the butyl chain.
Synthesis and Preparation Methods
Industrial Relevance
The industrial production of related chlorophenyl epoxides suggests potential scalable synthesis methods for p-chlorophenylbutylene oxide. Patent literature indicates that chlorophenyl ethylene oxides have been synthesized for use in insecticidal compositions, suggesting established methods exist for related compounds .
Biological Activity and Applications
Insecticidal Properties
Historical patent literature indicates that chlorophenyl ethylene oxides demonstrate significant insecticidal activity. A United States patent from the 1940s specifically mentions "p-chlorophenyl-phenyl-ethylene oxide" and other related compounds as effective against "injurious insects" . This suggests that p-chlorophenylbutylene oxide might possess similar insecticidal properties, which could be valuable for agricultural applications.
The mechanism of action for these compounds likely involves disruption of critical biological processes in insects, possibly through interference with metabolic pathways or neurological functions. The lipophilic nature of the compound would facilitate penetration through insect cuticles, enhancing efficacy.
Structure-Activity Relationships
Comparison with Related Compounds
The structural similarities between p-chlorophenylbutylene oxide and compounds like 1-(4-chlorophenyl)-1-t-butyl-ethylene oxide and 1,1-bis(4-chlorophenyl)ethylene oxide provide insight into potential structure-activity relationships. These relationships can inform predictions about the biological activity and chemical behavior of p-chlorophenylbutylene oxide.
Table 2: Structural Comparison of p-Chlorophenylbutylene Oxide with Related Compounds
Electronic and Steric Factors
The electronic effects of the p-chlorophenyl group in p-chlorophenylbutylene oxide would include:
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Electron-withdrawing effects on the aromatic ring due to the chlorine atom
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Altered electron distribution in the epoxide ring, affecting its reactivity
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Potential for halogen bonding interactions in biological systems
Sterically, the linear butyl chain would provide different spatial arrangements compared to the bulkier tert-butyl group in related compounds, potentially allowing access to binding sites or reaction centers that might be inaccessible to more sterically hindered molecules.
Analytical Characterization
Spectroscopic Properties
Based on the molecular structure of p-chlorophenylbutylene oxide and data from related compounds, we can predict certain spectroscopic characteristics that would be valuable for identification and purity assessment.
In infrared (IR) spectroscopy, the compound would likely exhibit characteristic absorption bands for:
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Epoxide C-O stretching (approximately 1250-1200 cm⁻¹)
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Aromatic C=C stretching (approximately 1600-1400 cm⁻¹)
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C-Cl stretching (approximately 850-550 cm⁻¹)
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Aliphatic C-H stretching (approximately 3000-2850 cm⁻¹)
In nuclear magnetic resonance (NMR) spectroscopy, distinctive signals would be expected for the epoxide ring hydrogens, the aromatic protons showing characteristic coupling patterns for a para-substituted ring, and the butyl chain protons showing typical aliphatic patterns.
Chromatographic Analysis
For identification and purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be appropriate techniques. Based on the properties of related compounds, p-chlorophenylbutylene oxide would likely have good retention on reverse-phase columns due to its lipophilic character, with detection possible via UV absorption owing to the aromatic ring.
Toxicological and Environmental Considerations
Environmental Fate
Based on the structural features of p-chlorophenylbutylene oxide, several predictions about its environmental behavior can be made:
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Limited water solubility would restrict mobility in aqueous environments
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Potential for adsorption to soil and sediment due to lipophilicity
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Possible hydrolysis of the epoxide ring in environmental conditions, particularly in acidic waters
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Resistance to rapid biodegradation due to the chlorinated aromatic ring
These properties would need to be experimentally verified to assess the environmental risk profile of the compound accurately.
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